molecular formula C15H13N3O3S B4502513 N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide

N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide

Cat. No.: B4502513
M. Wt: 315.3 g/mol
InChI Key: ATEREZXTZSEAQU-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C15H13N3O3S and its molecular weight is 315.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-furylmethyl)-4-oxo-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-a]pyrimidine-3-carboxamide is 315.06776246 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Polycyclic Heterocycles

Researchers have focused on the synthesis of new thiazolo[3,2-a]pyridines and related heterocyclic systems due to their potential antifungal properties. For example, new 2,7-disubstituted 5-amino-6,8-dicyano-2,3-dihydro-3-oxo thiazolo[3,2-a]pyridines were prepared and subjected to cyclization, yielding polycyclic heterocycles containing condensed pyrimidine and triazine rings. These compounds underwent antifungal testing, highlighting their relevance in developing new antifungal agents (al-Thebeiti, 2000).

Antimicrobial Activity

Some derivatives, such as N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides, have been synthesized and shown to exhibit antimicrobial activity. This demonstrates the compound's potential in contributing to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Gein et al., 2015).

Exploration of Biological Properties

The preparation of compounds related to the queried chemical structure has led to investigations into their medicinal properties, including use in allergy medication and anti-microbial studies. For instance, the preparation and study of 2-R 5-oxo5-H6-N,N-diethylcarboxamide 7-phenyl-(1,3,4)thiadiazolo-(3,2-a) pyrimidine have shed light on various medicinal properties, elucidated using NMR, 13C, and IR spectroscopy (Moradivalikboni et al., 2014).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-12-oxo-7-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-11-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-13(16-7-9-3-2-6-21-9)10-8-17-15-18(14(10)20)11-4-1-5-12(11)22-15/h2-3,6,8H,1,4-5,7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEREZXTZSEAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC=C(C(=O)N23)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide
Reactant of Route 6
N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide

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